Lipophilicity Advantage: Enhanced Calculated XLogP3-AA Versus N-Butyl and N-Phenyl Analogs
CAS 1049371-70-1 exhibits a calculated XLogP3-AA of 4.2, reflecting the lipophilic contribution of its tert-butyl carboxamide moiety [1]. This value exceeds that of the direct N-butyl analog (N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, calculated XLogP approximately 3.7) and the N-(2-fluorophenyl) analog (CAS 1049449-26-4, XLogP approximately 4.0), consistent with the incremental methylene and branching contributions of the tert-butyl group. Higher lipophilicity may enhance passive membrane permeability, a critical determinant for intracellular target access in cell-based assays, while also influencing solubility and metabolic stability. Selection of this compound over lower-logP analogs is warranted when experimental designs require higher membrane partitioning, provided that solubility limits are not exceeded.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide: XLogP ~3.7; N-(2-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS 1049449-26-4): XLogP ~4.0 |
| Quantified Difference | +0.5 log unit vs. N-butyl analog; +0.2 log unit vs. N-(2-fluorophenyl) analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and cellular uptake efficiency, making this compound preferable for intracellular target-based screens where passive diffusion is rate-limiting.
- [1] PubChem Computed Properties for CID 42270304 (1049371-70-1) and related analog CID entries. National Center for Biotechnology Information (2026). View Source
